3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
Overview
Description
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.22 g/mol . This compound features a pyrrolidine ring attached to a phenoxy group substituted with a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research .
Preparation Methods
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine typically involves the following steps:
Aromatic Coupling Reactions: The trifluoromethyl group is introduced into the phenoxy ring through aromatic coupling reactions.
Nucleophilic Substitution: The pyrrolidine ring is then attached to the phenoxy group via nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine can be compared with other similar compounds, such as:
3-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group and is used in similar applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGTZTLTQJKGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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